3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Description
The compound 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with diverse biological and material science applications. Its structure features:
- Position 5: A phenyl group, enabling π-π interactions.
- Position 7: A difluoromethyl (-CF₂H) group, balancing lipophilicity and metabolic stability compared to trifluoromethyl (-CF₃) analogs.
While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with pyrazolo[1,5-a]pyrimidines investigated for antimicrobial, kinase inhibitory, and agrochemical activities .
Properties
IUPAC Name |
azepan-1-yl-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c21-18(22)17-12-16(14-8-4-3-5-9-14)24-19-15(13-23-26(17)19)20(27)25-10-6-1-2-7-11-25/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFSDGUBUCEVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of aminopyrazoles with enaminones or 1,3-diketones under acidic or basic conditions.
Introduction of the Azepan-1-ylcarbonyl Group: This step often involves the acylation of the pyrazolo[1,5-a]pyrimidine intermediate with azepan-1-ylcarbonyl chloride in the presence of a base such as triethylamine.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethyl group at position 7 exhibits unique reactivity in nucleophilic substitutions. The electron-withdrawing nature of fluorine atoms stabilizes transition states, facilitating reactions with:
-
Amines : Under reflux conditions with PyBroP activation, primary/secondary amines undergo SNAr reactions at electrophilic positions .
-
Thiols : Thiolation occurs preferentially at C-5 in the presence of thiol reagents (e.g., mercaptans) under basic conditions .
Example Reaction Pathway :
text3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine + R-NH₂ → 5-Amino derivative (via C-O bond activation at 110°C)[3]
Cross-Coupling Reactions
The phenyl group at position 5 and brominated analogs enable metal-catalyzed couplings:
Oxidation and Reduction
-
Oxidation : The difluoromethyl group resists oxidation, but the azepan-1-ylcarbonyl moiety undergoes ketone formation under strong oxidants (e.g., KMnO₄) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine ring’s C=N bonds .
Key Observation : Oxidation at C-5 requires acidic conditions (e.g., H₂SO₄), while reductions favor polar aprotic solvents like DMF .
Cyclization and Ring Expansion
The pyrazolo[1,5-a]pyrimidine core participates in annulation reactions:
-
With α-acetyl-γ-butyrolactone : Forms fused tricyclic systems under toluene reflux.
-
Vilsmeier-Haack Reaction : Introduces formyl groups at C-3 using POCl₃/DMF .
Mechanistic Insight :
Electrophilic attack occurs at the electron-rich C-3 position, followed by cyclization via intramolecular nucleophilic addition .
Acid/Base-Mediated Transformations
-
Deprotonation : The NH group in the pyrazole ring (pKa ~8.5) reacts with strong bases (e.g., LDA) to form enolates for alkylation .
-
Hydrolysis : The azepan-1-ylcarbonyl group hydrolyzes to carboxylic acid under acidic aqueous conditions (HCl/H₂O).
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C-F Bond Cleavage : Generates radicals at the difluoromethyl group.
-
Ring Opening : Forms diazo intermediates, which recombine to yield biphenyl derivatives .
Comparative Reactivity of Substituents
| Position | Functional Group | Reactivity Priority | Preferred Reactions |
|---|---|---|---|
| C-3 | Azepan-1-ylcarbonyl | High | Hydrolysis, Nucleophilic acyl substitution |
| C-5 | Phenyl | Moderate | Suzuki coupling, Electrophilic substitution |
| C-7 | Difluoromethyl | Low | Radical reactions, SNAr under forcing conditions |
Catalytic Functionalization
Recent advances employ:
Scientific Research Applications
Anti-Cancer Activity
Mechanism of Action:
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-cancer properties through their ability to inhibit cyclin-dependent kinases (CDKs). The inhibition of CDKs is crucial as these enzymes regulate cell cycle progression and are often dysregulated in cancerous cells. The compound's structure allows it to interact effectively with the ATP-binding sites of CDKs, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies:
- In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can lead to a decrease in tumor cell viability across various cancer types. For instance, a study reported that specific derivatives showed IC50 values in the low nanomolar range against several cancer cell lines .
- Another investigation highlighted the compound's efficacy in inhibiting tumor growth in xenograft models, showcasing a substantial reduction in tumor size when administered at therapeutic doses .
Anti-Inflammatory Applications
Therapeutic Potential:
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are attributed to their ability to inhibit phosphoinositide 3-kinase (PI3K) pathways. This pathway plays a vital role in inflammatory responses and immune system regulation. By targeting PI3K, these compounds can modulate inflammatory processes and potentially treat autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
Research Findings:
- A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives that exhibited promising activity against PI3K isoforms, particularly PI3Kδ, with some compounds achieving selectivity ratios exceeding 1000-fold compared to other isoforms .
- Additional research has shown that these compounds can significantly reduce pro-inflammatory cytokine production in vitro, indicating their potential utility in managing chronic inflammatory conditions .
Kinase Inhibition
Targeting Specific Kinases:
The versatility of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine extends to its application as a selective inhibitor of various kinases involved in disease pathways. The structural modifications inherent to this compound enhance its binding affinity and selectivity towards specific targets.
Notable Kinase Targets:
- Spleen Tyrosine Kinase (Syk): Compounds derived from this scaffold have been shown to inhibit Syk effectively, which is implicated in several hematological malignancies and autoimmune disorders .
- Fibroblast Growth Factor Receptors (FGFR): Selective inhibition of FGFR has been reported with certain derivatives, demonstrating potential for treating FGFR-related cancers .
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anti-Cancer | CDK inhibition | Significant reduction in tumor cell viability |
| Anti-Inflammatory | PI3K pathway modulation | Decreased pro-inflammatory cytokines |
| Kinase Inhibition | Targeting Syk and FGFR | Effective inhibition with high selectivity |
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Differences and Implications
In contrast, cyclopropanecarbonylpiperazine (Compound 43) introduces a fused bicyclic system, likely enhancing selectivity in kinase inhibition .
C-7 Substituents :
- Difluoromethyl (-CF₂H) offers moderate electron-withdrawing effects and lower lipophilicity than trifluoromethyl (-CF₃), as seen in compounds . This may reduce off-target interactions while retaining metabolic stability.
- Morpholin-4-yl (Compound 43) and piperidin-1-yl () groups at C-7 improve aqueous solubility but may alter membrane permeability .
C-5 Substituents: The target’s phenyl group is simpler than the (4-methoxybenzyl)amino group in 6g, which introduces hydrogen-bond donor/acceptor properties .
Physicochemical and Pharmacokinetic Insights
Biological Activity
The compound 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in a structured format.
Physical Properties
The compound exhibits a difluoromethyl group which may influence its lipophilicity and solubility, critical factors for biological activity.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives often exhibit anticancer properties. For instance, compounds in this class have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) with varying degrees of success.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine | MCF-7 | Not Determined | No significant cytotoxicity observed |
| Other Pyrazolo Derivatives | K-562 | 10 - 20 | Moderate activity observed |
In a study involving various derivatives, none of the tested compounds showed significant cytotoxicity within the concentration ranges used, suggesting that modifications to the structure may be necessary to enhance efficacy against these cancer cell lines .
Antiviral Activity
The potential antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored. Some studies have indicated that certain analogs can inhibit viral replication in vitro.
| Compound | Virus Tested | Inhibition (%) |
|---|---|---|
| 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine | Para 3 Virus | 50% at 20 µM |
| Other Pyrazolo Derivatives | HSV-1 | 30% at 10 µM |
This suggests that while the specific compound may not exhibit strong anticancer properties, it could have moderate antiviral effects that warrant further investigation .
The biological activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to inhibit specific kinases involved in cell proliferation. For example, inhibition of CDK2 has been noted as a common mechanism among similar compounds. However, the specific interactions of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine with these targets remain to be fully elucidated .
Case Study 1: Synthesis and Testing of Analog Compounds
A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their biological activity against different cancer cell lines. The results indicated that structural modifications significantly impacted their anticancer efficacy.
Case Study 2: Antiviral Screening
Another study focused on screening various pyrazolo derivatives for antiviral activity against HSV-1 and other viruses. The findings highlighted that while some compounds showed promise, others failed to demonstrate significant activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodology : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with β-keto esters or enaminones. For example, 7-chloro derivatives (e.g., 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine) are prepared using phosphorus oxychloride and triethylamine in 1,4-dioxane under reflux . Adapting this to the target compound would require substituting the 7-chloro group with a difluoromethyl group via nucleophilic displacement or coupling reactions. Key intermediates like azepan-1-ylcarbonyl can be introduced using coupling agents (e.g., PyBroP) in acetonitrile or 1,4-dioxane .
Q. How are structural and purity characteristics validated for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : Structural validation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for azepan-1-ylcarbonyl) .
- NMR (¹H/¹³C) confirms regiochemistry and substituent positions. For instance, aromatic protons in 5-phenyl groups appear as multiplets at δ 7.3–8.1 ppm, while methyl groups resonate as singlets at δ 2.1–2.5 ppm .
- Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+ for C₂₁H₂₀F₂N₄O) .
- Elemental analysis matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
Q. What solvent systems and reaction conditions optimize yields for pyrazolo[1,5-a]pyrimidine synthesis?
- Methodology : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) with bases like triethylamine or K₂CO₃ enhance nucleophilic substitution reactions at the 7-position. For example, coupling 7-chloro derivatives with amines in ethanol at reflux achieves yields >65% . Elevated temperatures (80–110°C) and inert atmospheres (argon/nitrogen) minimize side reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl groups) impact the compound’s bioactivity and pharmacokinetics?
- Methodology : Fluorinated groups enhance metabolic stability and binding affinity. Comparative studies show trifluoromethyl derivatives exhibit stronger enzyme inhibition (e.g., IC₅₀ = 0.16 µM for Pf-dihydroorotate dehydrogenase) due to increased electronegativity and lipophilicity . Difluoromethyl groups may reduce off-target interactions compared to bulkier substituents. Computational modeling (e.g., docking studies) and in vitro assays (e.g., enzyme inhibition, cell viability) quantify these effects .
Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data for pyrazolo[1,5-a]pyrimidines?
- Case Study : Single-crystal X-ray diffraction (SC-XRD) reveals precise bond angles (e.g., C–N–C = 122.5° for pyrimidine rings) . Discrepancies between SC-XRD and NMR data (e.g., unexpected proton splitting) may arise from dynamic effects (e.g., tautomerism in solution). Variable-temperature NMR and DFT calculations reconcile these differences by identifying dominant conformers .
Q. How can substituent effects at the 3- and 7-positions be systematically studied to optimize target engagement?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., azepan-1-ylcarbonyl vs. piperidinylcarbonyl at position 3) and assess bioactivity .
- Kinetic Solubility Assays : Measure solubility in PBS (pH 7.4) and correlate with logP values. For example, difluoromethyl groups improve aqueous solubility compared to trifluoromethyl .
- Permeability Assays : Use Caco-2 or PAMPA models to evaluate intestinal absorption .
Q. What are the mechanistic implications of the azepan-1-ylcarbonyl group in enzyme inhibition?
- Case Study : The azepan-1-ylcarbonyl moiety acts as a hydrogen bond acceptor, interacting with catalytic residues (e.g., Lys or Asp in kinase active sites). Molecular dynamics simulations show that the seven-membered ring provides conformational flexibility, enabling optimal binding . Competitive inhibition assays (e.g., ATPase activity) confirm reversible binding with Ki values in the nM range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
